2-(5-Fluoro-2-methoxyphenyl)oxirane

描述

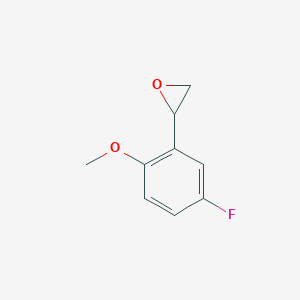

Structure

3D Structure

属性

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-11-8-3-2-6(10)4-7(8)9-5-12-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRNCTGIUAGBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226365-05-4 | |

| Record name | 2-(5-fluoro-2-methoxyphenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Aryl Substituted Epoxides As Versatile Synthetic Intermediates

Aryl-substituted epoxides are a class of organic molecules characterized by a three-membered ring containing an oxygen atom, known as an oxirane or epoxide, directly attached to an aromatic ring. rsc.orgwikipedia.orgmt.com This structural motif imparts a high degree of ring strain, making epoxides highly reactive and thus exceptionally useful as synthetic intermediates. rsc.orgmt.com The inherent reactivity of the epoxide ring allows for a wide range of ring-opening reactions with various nucleophiles, providing a versatile pathway to a diverse array of functionalized molecules. rsc.orgresearchgate.net This reactivity has been extensively exploited in the synthesis of complex natural products, including alkaloids and terpenoids. rsc.org

The synthetic utility of epoxides is further enhanced by the ability to control the stereochemistry of the ring-opening reaction, leading to the formation of specific stereoisomers. This is particularly crucial in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. The enantioselective cross-coupling of meso-epoxides with aryl halides, for instance, represents a powerful method for the formation of trans-β-arylcycloalkanols with high enantiomeric excess. acs.orgacs.org

Significance of Fluorinated and Methoxylated Aromatic Scaffolds in Advanced Organic Synthesis

The incorporation of fluorine atoms and methoxy (B1213986) groups into aromatic scaffolds is a widely employed strategy in modern medicinal chemistry and drug discovery. nih.govresearchgate.netbohrium.comtandfonline.comnih.gov These substituents can profoundly influence the physicochemical and biological properties of a molecule.

Fluorinated Aromatic Scaffolds: The introduction of fluorine, the most electronegative element, can significantly alter a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. nih.govtandfonline.comnih.gov Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. researchgate.netnih.gov This strategy has been successfully applied in numerous approved drugs. nih.gov Furthermore, the unique properties of the carbon-fluorine bond contribute to enhanced membrane permeability and can be utilized in advanced imaging techniques like PET scans. nih.gov

Methoxylated Aromatic Scaffolds: The methoxy group (–OCH3) is another key functional group in organic synthesis and medicinal chemistry. It can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. The presence of a methoxy group can direct the regioselectivity of electrophilic aromatic substitution reactions and can be a precursor for other functional groups. acs.org In drug design, methoxy groups can impact a molecule's conformation and its interaction with biological receptors. mdpi.com The combination of fluoro and methoxy substituents on an aromatic ring, as seen in 2-(5-fluoro-2-methoxyphenyl)oxirane, offers a powerful tool for fine-tuning the properties of a molecule for specific applications. nih.gov

Strategic Applications in Complex Organic Molecule Synthesis

Role of 2-(5-Fluoro-2-methoxyphenyl)oxirane as a Chiral Building Block in Stereoselective Synthesis

The presence of a stereocenter in this compound makes it an invaluable chiral building block for stereoselective synthesis. This allows for the precise control of the three-dimensional arrangement of atoms in a molecule, a critical factor in determining its biological activity. The epoxide ring, a strained three-membered heterocycle, is susceptible to nucleophilic attack, which can proceed with high stereospecificity. This controlled ring-opening allows for the introduction of new functional groups with a defined stereochemistry, setting the stage for the construction of enantiomerically pure or enriched target molecules.

For instance, the stereoselective synthesis of (5′S)-5′-C-(5-bromo-2-penten-1-yl)-2′-deoxyribofuranosyl thymine, a convertible nucleoside, highlights the utility of chiral epoxides in creating specific stereoisomers. researchgate.net While this specific example does not directly use this compound, the principles of stereoselective ring-opening are directly applicable. The strategic use of such chiral synthons is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer drugs and other biologically active compounds.

Construction of Diverse Heterocyclic Scaffolds via Epoxide Transformations

The strained epoxide ring of this compound is a versatile functional group that can be transformed into a variety of other heterocyclic systems. These transformations are key to building molecular diversity and accessing novel chemical space. Depending on the reaction conditions and the nature of the nucleophile or reagent employed, the epoxide can be converted into larger rings or undergo rearrangement to form different heterocyclic cores.

Integration into Cascade Reactions and Multicomponent Synthesis Strategies

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation. nih.govnih.govnih.gov These approaches are highly atom-economical and efficient, reducing the number of synthetic steps, purification procedures, and waste generation. nih.gov The reactivity of the epoxide in this compound makes it an excellent candidate for integration into such processes.

An initial ring-opening of the epoxide can generate a reactive intermediate that then participates in subsequent intramolecular or intermolecular reactions. This can trigger a cascade of bond-forming events, rapidly building molecular complexity. While specific examples detailing the use of this compound in cascade reactions are not explicitly outlined in the search results, the principles of cascade synthesis are well-established. For example, a three-component cascade synthesis has been utilized to create dihydropyrano[3,2-b]indole derivatives. fluorine1.ru

Multicomponent reactions, such as the Ugi and Passerini reactions, combine three or more starting materials in a one-pot process to generate a complex product. nih.govmdpi.commdpi.com The epoxide can be envisioned as a component in MCRs, where its ring-opening by one of the other components initiates the reaction cascade. The development of novel MCRs is a vibrant area of research, and the incorporation of functionalized epoxides like this compound holds significant promise for the rapid generation of diverse and complex molecular libraries. nih.govnih.gov

Precursor for Advanced Synthetic Intermediates in Medicinal Chemistry and Agrochemical Programs

The 2-(5-fluoro-2-methoxyphenyl) moiety is a common structural motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group can be a key site for further functionalization or can influence the electronic properties of the molecule. fluorine1.ru this compound serves as a valuable precursor for introducing this substituted phenyl group into a target molecule.

The synthetic utility of this building block is demonstrated in the synthesis of various complex molecules. For instance, it is a key component in the synthesis of analogues of natural products and other biologically active compounds. nih.govnih.gov The epoxide ring can be opened by a wide range of nucleophiles, allowing for the attachment of diverse side chains and the construction of more elaborate structures. This versatility makes it a valuable intermediate in drug discovery programs, where the rapid synthesis of a library of analogues is often required to establish structure-activity relationships (SAR). nih.gov

An example of a related compound, 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, has been developed as a PET imaging ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), highlighting the importance of the fluoromethoxyphenyl group in neuropharmacology. nih.gov The synthesis of such complex molecules often relies on the availability of versatile building blocks like this compound.

Contributions to the Total Synthesis of Complex Natural Products and Designed Analogues

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. grantome.com Natural products often possess intricate molecular architectures and potent biological activities, making them challenging and rewarding synthetic targets. nih.gov this compound and structurally related epoxides can play a crucial role in the synthesis of natural products and their designed analogues. nih.gov

The strategic incorporation of this building block can provide a key fragment of the target molecule with the desired substitution pattern and stereochemistry. While a direct application of this compound in the total synthesis of a specific natural product is not detailed in the provided search results, its potential is evident from the synthesis of related compounds. For example, the synthesis of furans isolated from Trichogonia prancii involved a 5-bromo-2-methoxyphenyl derivative, showcasing the utility of this substitution pattern in natural product synthesis. researchgate.net

Furthermore, the concept of "diverted total synthesis" (DTS) allows for the synthesis of natural product analogues by modifying the synthetic route at a late stage. nih.gov This approach enables the exploration of the chemical space around a natural product scaffold to identify analogues with improved properties. The reactivity of the epoxide in this compound makes it an ideal handle for introducing diversity in such synthetic strategies.

Theoretical and Computational Investigations of 2 5 Fluoro 2 Methoxyphenyl Oxirane

Quantum Chemical Studies on Molecular Structure, Geometry Optimization, and Conformational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure of 2-(5-Fluoro-2-methoxyphenyl)oxirane. Geometry optimization procedures are employed to determine the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

For this molecule, a key structural feature is the dihedral angle between the plane of the phenyl ring and the oxirane ring. Computational studies on analogous substituted phenyloxiranes suggest that this angle is influenced by the electronic and steric nature of the substituents. The methoxy (B1213986) group at the ortho position likely imposes a specific conformational preference due to steric hindrance with the oxirane ring, potentially forcing the oxirane to orient itself to minimize this interaction. researchgate.net The fluorine atom at the meta position, being smaller, would have a lesser steric impact but would influence the electronic distribution within the phenyl ring.

Conformational analysis of similar molecules often reveals multiple possible low-energy conformations. acs.org In the case of this compound, rotation around the bond connecting the phenyl ring and the oxirane ring would be a primary focus of such an analysis. The relative energies of different conformers, arising from the orientation of the methoxy group with respect to the oxirane, would be calculated to identify the global minimum and any other thermally accessible conformations. These conformational preferences are crucial as they can significantly impact the molecule's reactivity.

Table 1: Representative Calculated Geometric Parameters for Substituted Phenyloxiranes

| Parameter | Typical Value Range | Influencing Factors |

| C-C (oxirane) bond length | 1.46 - 1.48 Å | Ring strain |

| C-O (oxirane) bond length | 1.42 - 1.45 Å | Ring strain, substituent effects |

| Dihedral Angle (Phenyl-Oxirane) | 0° - 90° | Steric hindrance from ortho-substituents |

Note: The data in this table is representative of typical values found in computational studies of substituted phenyloxiranes and is intended for illustrative purposes.

Prediction of Reactivity, Reaction Mechanisms, and Transition States for Oxirane Transformations

The primary reactivity of oxiranes involves the ring-opening reaction, which can be initiated by either nucleophiles or electrophiles (often under acidic conditions). science.gov Computational chemistry is a powerful tool for predicting the pathways of these reactions for this compound.

Theoretical studies on the ring-opening of similar epoxides have shown that the mechanism can proceed via SN1 or SN2 pathways, or pathways with mixed character. libretexts.org The nature of the substituents on the phenyl ring plays a critical role in determining the preferred mechanism and the regioselectivity of the attack. cdnsciencepub.com

For this compound, the electron-donating methoxy group can stabilize a developing positive charge on the adjacent carbon of the oxirane ring, potentially favoring an SN1-like mechanism under acidic conditions. Conversely, the electron-withdrawing fluorine atom deactivates the phenyl ring towards electrophilic attack but can influence the charge distribution.

Computational models can map the entire reaction coordinate for a given transformation, identifying the transition state structures and their corresponding activation energies. nih.gov For instance, in a nucleophilic attack, two possible transition states corresponding to attack at the two different carbons of the oxirane ring can be modeled. The calculated activation barriers for these pathways would predict the regioselectivity of the reaction.

Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO/LUMO) and Dipole Moments

The electronic properties of this compound are central to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to rationalize chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). In this compound, the HOMO is likely to be located on the electron-rich phenyl ring, influenced by the methoxy group. The LUMO is expected to be an antibonding orbital of the strained oxirane ring (C-O σ*). nih.gov

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of both electron-donating and electron-withdrawing substituents on the phenyl ring will modulate the energies of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital (FMO) Data for Substituted Aryl Epoxides

| Property | Typical Energy Range (eV) | Significance |

| HOMO Energy | -6.0 to -8.0 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | 0.5 to 2.5 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 6.5 to 10.5 | Chemical reactivity and kinetic stability |

Note: The data in this table is representative and based on computational studies of various substituted aryl epoxides. The exact values for this compound would require specific calculations.

Computational Approaches to Understand and Predict Stereoselectivity and Regioselectivity in Reactions

For unsymmetrically substituted epoxides like this compound, the ring-opening reaction can lead to two different regioisomers. Computational chemistry offers powerful methods to predict the outcome of such reactions. rsc.org

The regioselectivity is determined by the relative activation energies of the competing reaction pathways. nih.gov By modeling the transition states for nucleophilic attack at each of the two oxirane carbons, the preferred site of attack can be identified. This analysis often involves considering both steric and electronic factors. The bulky methoxy-substituted phenyl group will sterically hinder attack at the adjacent carbon, while the electronic effects of the substituents will influence the partial charges on the oxirane carbons.

In acid-catalyzed ring-opening, the regioselectivity is often governed by the stability of the resulting carbocation-like intermediate. The methoxy group would stabilize a positive charge on the benzylic carbon, suggesting that nucleophilic attack would occur at this more substituted position. libretexts.org

Stereoselectivity is another crucial aspect, particularly when new chiral centers are formed. Computational models can be used to predict the stereochemical outcome of reactions by analyzing the energies of diastereomeric transition states. For reactions involving chiral reagents or catalysts, docking studies and molecular dynamics simulations can be employed to understand the interactions that lead to the preferential formation of one enantiomer over another. nih.gov

Structure-Reactivity Relationship (SRR) Studies of the Oxirane and Aryl Substituent Effects

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural features of a molecule with its chemical reactivity. uni-bonn.deuni-bonn.de For this compound, the focus of SRR studies would be on understanding how the fluoro and methoxy substituents on the phenyl ring influence the reactivity of the oxirane.

Computational SRR studies often involve creating a series of related molecules with different substituents and calculating a set of molecular descriptors (e.g., atomic charges, bond orders, orbital energies). nih.gov These descriptors are then correlated with experimentally observed or computationally predicted reaction rates or selectivities. This approach can lead to a quantitative understanding of how substituents govern reactivity and can be used to design new molecules with desired chemical properties.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements in the Chemistry of 2-(5-Fluoro-2-methoxyphenyl)oxirane

Direct research on this compound is limited in publicly accessible literature. However, a significant amount of information can be inferred from the well-established chemistry of analogous aryl-substituted epoxides. The key aspects of its chemistry revolve around its synthesis and reactivity, which are dictated by the electronic properties of the fluoro and methoxy (B1213986) substituents on the phenyl ring.

Synthesis:

The synthesis of this compound can be approached through several established methods for epoxidation. A common route would involve the epoxidation of the corresponding styrene (B11656) precursor, 5-fluoro-2-methoxy-styrene. This transformation can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this purpose. Alternatively, catalytic asymmetric epoxidation methods offer the potential for enantioselective synthesis, which is crucial for pharmaceutical applications. mdpi.com Chiral catalysts based on manganese-salen complexes or certain chiral ketones have shown high efficacy in the asymmetric epoxidation of styrenes. pnas.orgacs.orgias.ac.in

Another viable synthetic pathway is the Corey-Chaykovsky reaction, which involves the reaction of 5-fluoro-2-methoxybenzaldehyde (B106407) with a sulfur ylide, such as dimethylsulfoxonium ylide. This method is particularly useful for the direct conversion of aldehydes to epoxides. google.com

Reactivity:

The reactivity of this compound is dominated by the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is influenced by a combination of steric and electronic factors. researchgate.net The methoxy group at the ortho position is an electron-donating group, which can stabilize a positive charge at the benzylic carbon. Conversely, the fluorine atom at the meta position is an electron-withdrawing group.

Under basic or neutral conditions, nucleophilic attack is generally expected to occur at the less sterically hindered terminal carbon of the epoxide ring, following an SN2 mechanism. However, under acidic conditions, the reaction may proceed through a mechanism with more SN1 character. In this scenario, the positive charge development is favored at the more substituted benzylic carbon, potentially leading to nucleophilic attack at this position. The interplay of the electronic effects of the fluoro and methoxy groups would subtly modulate the electron density of the aromatic ring and thereby the stability of any potential carbocationic intermediate.

Identification of Emerging Methodologies and Remaining Challenges in Aryl-Substituted Epoxide Chemistry

The field of aryl-substituted epoxide chemistry is continually evolving, with a focus on developing more efficient, selective, and sustainable synthetic methods.

Emerging Methodologies:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for promoting the ring-opening of epoxides. Arylazo sulfones, for instance, can act as photoacid generators, releasing strong sulfonic acids upon irradiation to catalyze the regioselective ring-opening of epoxides with a variety of nucleophiles, including water, alcohols, and electron-rich aromatics. rsc.org

Dual Catalysis Systems: The combination of two different catalysts to achieve novel reactivity is a growing trend. For example, a dual system of a nickel catalyst and a cobalt catalyst (vitamin B12) under blue-light irradiation has been shown to control the regioselectivity of the cross-electrophile coupling of aryl epoxides with aryl halides, allowing for the selective synthesis of either linear or branched products. acs.org

Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, is gaining traction for the highly regioselective ring-opening of epoxides. These biocatalytic methods can provide access to chiral building blocks that are difficult to obtain through traditional chemical synthesis. nih.gov

Remaining Challenges:

Stereoselectivity: While significant progress has been made in the catalytic asymmetric epoxidation of styrenes, achieving high enantioselectivity for all substrate types remains a challenge. pnas.orgacs.org The development of more general and robust catalysts is an ongoing area of research.

Regiocontrol in Ring-Opening: Predicting and controlling the regioselectivity of epoxide ring-opening reactions, especially for polysubstituted aryl epoxides, can be complex. The outcome is often dependent on a subtle interplay of steric and electronic effects of the substituents, the nature of the nucleophile, and the reaction conditions. researchgate.net

Synthesis of Tetrasubstituted Epoxides: The development of catalytic asymmetric methods for the synthesis of highly substituted epoxides, particularly those with four substituents on the oxirane ring, is still in its early stages. These sterically hindered epoxides are challenging targets but could provide access to complex molecular architectures. acs.org

Prospective Research Avenues for Advanced Synthetic Applications of this compound Derivatives

The unique substitution pattern of this compound makes its derivatives attractive targets for various synthetic applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry:

The presence of fluorine is a common feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov The 5-fluoro-2-methoxyphenyl motif is found in various biologically active compounds. Therefore, derivatives of this compound could serve as key intermediates in the synthesis of novel therapeutic agents. For example, ring-opening with various nitrogen-containing nucleophiles could lead to a library of amino alcohol derivatives for screening against various biological targets. Epoxides are known to be present in a number of approved drugs for a range of conditions including cancer and infectious diseases. researchgate.netnih.govenamine.net

Natural Product Synthesis:

Epoxide ring-opening cascades are a powerful strategy for the synthesis of complex polycyclic natural products. semanticscholar.orgnih.gov The functional handles on this compound could be exploited in the synthesis of fluorinated analogues of natural products, which may exhibit altered or improved biological activities. The stereoselective synthesis of polypropionate natural products, for instance, often relies on iterative epoxide-based strategies. mdpi.com

Materials Science:

Epoxides are fundamental monomers in the production of epoxy resins and other polymers. The functionalization of polymers with epoxide groups allows for post-polymerization modification to tailor the material's properties. The fluorine and methoxy groups on this compound could impart unique properties, such as altered hydrophobicity, thermal stability, or refractive index, to the resulting polymers.

Potential for Interdisciplinary Research and Novel Catalytic Systems

The chemistry of this compound and its derivatives offers fertile ground for interdisciplinary research and the development of innovative catalytic systems.

Interdisciplinary Research:

Chemical Biology: Fluorinated probes are valuable tools for studying biological systems. Derivatives of this compound could be developed as probes to investigate enzyme function or as building blocks for ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging.

Materials Science and Engineering: The incorporation of this fluorinated epoxide into polymer backbones could lead to the development of new materials with specialized properties for applications in electronics, coatings, and biomedical devices.

Novel Catalytic Systems:

Stereoselective Polymerization: The development of catalysts for the stereoselective polymerization of functionalized epoxides is an active area of research. acs.orgcornell.edu Novel catalysts that can control the stereochemistry of the polymerization of this compound would enable the synthesis of polymers with well-defined microstructures and properties.

CO₂ Copolymerization: The catalytic copolymerization of epoxides with carbon dioxide is a promising route to biodegradable polycarbonates. sciopen.comnih.gov Designing catalysts that can efficiently incorporate CO₂ with functionalized epoxides like this compound would contribute to the development of sustainable materials.

Regiodivergent Catalysis: The development of catalytic systems that can selectively switch the regioselectivity of epoxide ring-opening reactions is a significant challenge. nih.gov For this compound, this would allow for controlled access to either the benzylic or terminal alcohol products, greatly enhancing its synthetic utility.

Table of Representative Reactions of Aryl-Substituted Epoxides

| Aryl Epoxide | Reaction Type | Reagents and Conditions | Product(s) | Key Feature | Reference |

|---|---|---|---|---|---|

| Styrene Oxide | Asymmetric Epoxidation | Ketone Catalyst 3, Oxone, K₂CO₃, DME/H₂O, -10 °C | (R)-Styrene Oxide (90% ee) | High enantioselectivity with a chiral ketone catalyst. | pnas.org |

| Styrene Oxide | Nickel-Catalyzed Ring-Opening | Aryl Halide, Ni(bpy)Cl₂, Ti(Cp)₂Cl₂, Mn, THF | Branched Alcohol | Regioselective opening at the more hindered position. | nih.gov |

| Styrene Oxide | Biocatalytic Ring-Opening | HheG enzyme, NaN₃, Buffer | 2-azido-2-phenylethan-1-ol | High α-position regioselectivity. | nih.gov |

| Cyclohexene Oxide | Enantioselective Cross-Coupling | Aryl Bromide, (bpy)NiCl₂, Chiral Titanocene, Mn | trans-β-Arylcycloalkanol | Enantioselective formation of two new stereocenters. | nih.gov |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Fluoro-2-methoxyphenyl)oxirane, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves epoxidation of the corresponding styrene derivative or nucleophilic substitution of epichlorohydrin with a fluorinated methoxyphenyl precursor. For example, analogous oxirane derivatives are synthesized via reaction of epichlorohydrin with substituted benzyl alcohols in the presence of a base (e.g., NaOH) . Another approach employs Grignard reagents to functionalize pre-formed epoxide intermediates .

- Key Variables : Temperature (50–80°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reactants significantly impact regioselectivity and yield.

Q. How can the reactivity of the oxirane ring in this compound be exploited for functionalization?

- Methodology : The strained epoxide ring undergoes nucleophilic ring-opening reactions. Common strategies include:

- Acid/Base-Catalyzed Reactions : Hydrolysis to diols or aminolysis with amines .

- Reduction : Hydrogenolysis with Pd/C to yield secondary alcohols .

- Substitution : Reaction with nucleophiles (e.g., thiols, halides) to form thioethers or halogenated derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR to confirm regiochemistry and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- HPLC : Chiral columns to resolve enantiomers if stereochemistry is a concern .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in regioselectivity data during oxirane ring-opening reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energies for competing reaction pathways. For example, steric hindrance from the 5-fluoro and 2-methoxy groups may favor nucleophilic attack at the less substituted epoxide carbon . Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling is recommended to confirm computational predictions.

Q. What strategies optimize enantioselective synthesis of this compound for pharmaceutical applications?

- Methodology :

- Chiral Catalysts : Use of Sharpless or Jacobsen epoxidation catalysts for asymmetric epoxidation of precursor alkenes .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to separate enantiomers .

- Example : A related trifluoromethyl oxirane achieved >90% enantiomeric excess (ee) using chiral auxiliaries during Grignard reactions .

Q. How does the electronic influence of the 5-fluoro and 2-methoxy substituents affect the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing fluoro group enhances electrophilicity of the epoxide, while the methoxy group (electron-donating) stabilizes adjacent cationic intermediates. Comparative studies with non-fluorinated analogs (e.g., 2-methoxyphenyloxirane) reveal faster ring-opening kinetics in SN2 reactions .

Contradiction Analysis

- Discrepancy : Some studies report dominant SN2 mechanisms for epoxide ring-opening, while others propose SN1 pathways in polar solvents.

- Resolution : Solvent effects (e.g., DMSO vs. THF) and isotopic labeling experiments (e.g., ) can distinguish between mechanisms by tracking intermediate stabilization .

Biological Activity Screening

- Experimental Design :

- In Vitro Assays : Test antimicrobial activity against Gram-positive/negative bacteria (MIC values) .

- Cancer Cell Lines : Evaluate cytotoxicity via MTT assays (e.g., IC in HeLa or MCF-7 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。